6-Fluoro-1H-indole-3-carbonitrile
Overview
Description
6-Fluoro-1H-indole-3-carbonitrile is a fluorinated indole derivative known for its diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. Indoles are heterocyclic compounds with a fused benzene and pyrrole ring, and their derivatives are widely studied for their pharmacological properties.
Synthetic Routes and Reaction Conditions:
Acylation of Indole Salts: One common method involves the acylation of magnesium or zinc salts of substituted indoles with (2RS,4R)-2-(3-pyridinyl)-3-(tert-butoxycarbonyl)thiazolidin-4-oyl chloride. This reaction typically requires anhydrous conditions and a suitable solvent such as dichloromethane.
Sandmeyer Reaction: Another approach is the Sandmeyer reaction, where an indole derivative is diazotized and then treated with a fluorine source to introduce the fluorine atom at the 6-position.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: Oxidation reactions can convert the indole nitrogen to an N-oxide, which can further undergo various transformations.
Reduction: Reduction reactions can reduce the cyano group to an amine, leading to the formation of 6-fluoro-1H-indole-3-carboximidamide.
Substitution: Substitution reactions at the 6-position can introduce different functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
N-oxides: Resulting from oxidation reactions.
Amines: Resulting from reduction of the cyano group.
Substituted Indoles: Resulting from substitution reactions at the 6-position.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly in targeting specific diseases.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Fluoro-1H-indole-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways. For example, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
1H-indole-3-carbonitrile
6-fluoro-1H-indole
1H-indole-3-carboxamide
3-ethyl-1H-indole
1-ethyl-1H-indole-3-carbaldehyde
Properties
IUPAC Name |
6-fluoro-1H-indole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQNAQXKZBUKRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697437 | |
Record name | 6-Fluoro-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1043601-53-1 | |
Record name | 6-Fluoro-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.